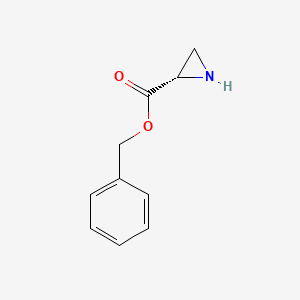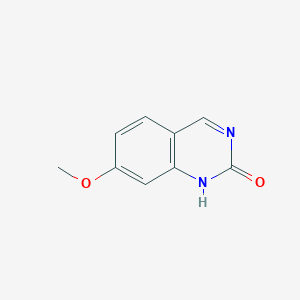
4-Methoxy-2-methylquinoline
Descripción general
Descripción
4-Methoxy-2-methylquinoline is a heterocyclic compound with the chemical formula C11H9NO. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Quinolines find applications in both natural and synthetic compounds, making them essential in various fields, including industrial chemistry and drug discovery .
Synthesis Analysis
Several synthetic methods exist for obtaining 4-methoxy-2-methylquinoline. Notably, the Doebner–von Miller protocol is widely used. Other classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions contribute to the construction and functionalization of this scaffold .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : 4-Methoxy-2-methylquinoline is used in synthesizing intermediates like 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, which is a critical component in β-benzamido TACE inhibitors. This synthesis is considered convenient, efficient, and cost-effective (Xing, 2009).
Biological and Pharmacological Applications
- Antileishmanial Activity : Lepidines, derivatives of 4-Methoxy-2-methylquinoline, have been studied for their antileishmanial activity. They have shown to be significantly more effective than standard treatments in certain cases (Kinnamon et al., 1978).
- Antibacterial Activity : Some 4-aminoquinolines, including those substituted at the 5- and 6-position with methoxy-groups, have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
- Cancer Treatment : Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 4-Methoxy-2-methylquinoline, have shown potential as tubulin-polymerization inhibitors, which are crucial in cancer treatment (Wang et al., 2014). Another study identified a derivative of 4-Methoxy-2-methylquinoline as an anticancer lead, showing significant inhibition of tumor growth (Cui et al., 2017).
Environmental and Analytical Applications
- Biodegradation by Soil Bacteria : A soil bacterium, strain Lep1, was identified to utilize 4-methylquinoline, a related compound, as a carbon and energy source, demonstrating its potential in bioremediation of contaminated environments (Sutton et al., 1996).
Propiedades
IUPAC Name |
4-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDZKZXIGHWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574163 | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylquinoline | |
CAS RN |
31835-53-7 | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







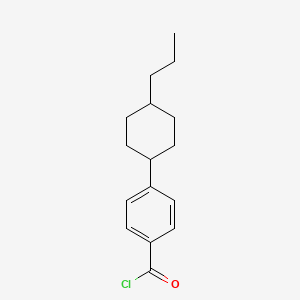
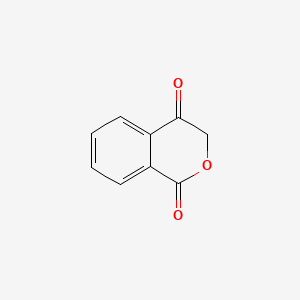

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)
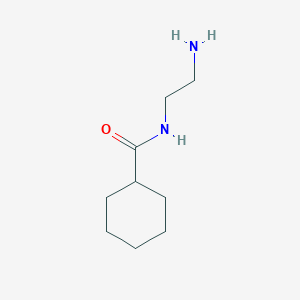

![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)

